molecular formula C16H21N3O2S B2512242 (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide CAS No. 518350-44-2

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide

Cat. No. B2512242
M. Wt: 319.42
InChI Key: LTGXNARYWUHEEE-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of enamides and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicinal chemistry and drug development.



Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. While I don’t have specific synthetic details for this compound, it’s crucial to consider the regioselectivity and stereochemistry during its preparation. Researchers have reported various synthetic routes, and optimization of these methods remains an active area of investigation.



Molecular Structure Analysis

The molecular structure of Compound X reveals its key features:



  • The cyano group (CN) at position 2 contributes to its reactivity and potential bioactivity.

  • The thiophene ring (3-methylthiophen-2-yl) imparts aromaticity and influences electronic properties.

  • The morpholine moiety (N-(3-morpholin-4-ylpropyl)) provides steric bulk and may influence solubility and interactions with biological targets.

  • The conjugated double bonds in the prop-2-enamide segment contribute to its overall stability.



Chemical Reactions Analysis

Compound X can participate in various chemical reactions:



  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.

  • Michael Addition : The cyano group can react with nucleophiles via Michael addition.

  • Reduction : Reduction of the cyano group may yield secondary amines.

  • Substitution Reactions : The morpholine group can be substituted with other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point within a specific range.

  • Solubility : Its solubility varies depending on the solvent system.

  • Stability : Stability studies are crucial to assess its shelf life and storage conditions.


Safety And Hazards


  • Toxicity : Researchers must evaluate its toxicity profile, especially during drug development.

  • Handling Precautions : Proper handling, storage, and disposal protocols are essential.

  • Environmental Impact : Consider its impact on the environment during production and use.


Future Directions


  • Biological Evaluation : Investigate its biological activity against specific disease targets.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.

  • Formulation Development : Optimize formulations for oral or parenteral administration.


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properties

IUPAC Name

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-13-3-10-22-15(13)11-14(12-17)16(20)18-4-2-5-19-6-8-21-9-7-19/h3,10-11H,2,4-9H2,1H3,(H,18,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGXNARYWUHEEE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide

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